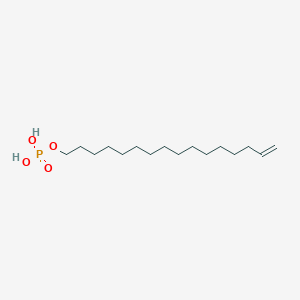

Hexadec-15-en-1-yl dihydrogen phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

65151-91-9 |

|---|---|

Molecular Formula |

C16H33O4P |

Molecular Weight |

320.40 g/mol |

IUPAC Name |

hexadec-15-enyl dihydrogen phosphate |

InChI |

InChI=1S/C16H33O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2H,1,3-16H2,(H2,17,18,19) |

InChI Key |

DIOHTSDPAYAGPP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCCCCCCOP(=O)(O)O |

Origin of Product |

United States |

Contextual Framework of Hexadec 15 En 1 Yl Dihydrogen Phosphate in Contemporary Chemical and Biochemical Research

Significance of Unsaturated Long-Chain Alkyl Phosphates as a Class

Unsaturated long-chain alkyl phosphates are a class of organic molecules that garner considerable scientific interest due to their structural similarity to fundamental biological molecules. wikipedia.org These compounds are esters of phosphoric acid and a long-chain alcohol containing at least one carbon-carbon double bond. wikipedia.org Their amphipathic nature, possessing a hydrophilic phosphate (B84403) head group and a hydrophobic hydrocarbon tail, is central to their function and relevance in various scientific domains.

Role as Precursors or Analogs in Lipid Metabolism Studies

Long-chain alkyl phosphates serve as valuable tools in the study of lipid metabolism. They can act as analogs or mimics of natural substrates or intermediates in enzymatic reactions. researchgate.net For instance, due to the stability of the phosphate ester bond compared to other lipid linkages, these compounds can be used to probe enzyme active sites and inhibit specific metabolic pathways, providing insights into the mechanisms of lipid-processing enzymes. nih.gov The introduction of unsaturation in the alkyl chain can further refine these studies, allowing for the investigation of enzymes that specifically recognize or are influenced by the presence of double bonds in their substrates. byjus.com

Furthermore, the study of alkylglycerone phosphate synthase (AGPS), a key enzyme in ether lipid biosynthesis, highlights the importance of related compounds in metabolic research. researchgate.net Inhibitors of AGPS are being investigated for their potential in cancer therapy, underscoring the therapeutic relevance of understanding the metabolism of such lipid precursors. researchgate.net

Relevance in Understanding Membrane Biophysics and Dynamics

The biophysical properties of cell membranes are crucial for their function, influencing processes such as molecular transport and signal transduction. frontiersin.org Unsaturated long-chain alkyl phosphates, as amphipathic molecules, can be incorporated into lipid bilayers, serving as probes to study membrane dynamics. nih.gov The length and degree of unsaturation of the alkyl chain significantly impact the physical properties of the membrane, such as fluidity and lipid packing. frontiersin.orgnih.gov

The presence of a double bond introduces a "kink" in the hydrocarbon chain, which disrupts the orderly packing of lipids, thereby increasing membrane fluidity. nih.gov The position of this double bond along the acyl chain also has a pronounced effect on how these molecules interact with other membrane components, like cholesterol. nih.gov This interaction is critical for the formation of specialized membrane domains, such as lipid rafts, which are involved in numerous cellular processes. nih.gov By studying synthetic membranes containing specific unsaturated alkyl phosphates, researchers can gain a more detailed understanding of these complex interactions.

Contribution to the Study of Phosphate Ester Chemistry

Phosphate esters are fundamental to many biological processes, forming the backbone of DNA and RNA and playing a central role in energy metabolism through molecules like ATP. wikipedia.orglibretexts.org The study of simpler alkyl phosphates contributes to the broader understanding of phosphate ester chemistry, including their synthesis, hydrolysis, and interactions with other molecules. p2infohouse.org The synthesis of these esters often involves the reaction of an alcohol with a phosphating agent like phosphorous pentoxide or polyphosphoric acid. p2infohouse.org The reaction conditions can influence the ratio of mono- and di-phosphate esters formed, each having different properties. researchgate.net

The stability of the phosphate ester bond is a key area of investigation. While generally stable, their hydrolysis can be catalyzed by enzymes (phosphatases) or by changes in pH. Understanding the kinetics and mechanisms of these reactions is crucial for comprehending their roles in biological systems and for designing stable phosphate-containing molecules for various applications.

Rationale for Focused Research on Hexadec-15-en-1-yl Dihydrogen Phosphate

Focused research on this compound is driven by its specific molecular architecture, which makes it a valuable model system for investigating fundamental biophysical and biochemical questions.

Unique Structural Features: Unsaturation and Chain Length

This compound possesses two key structural features that define its scientific interest: a 16-carbon (hexadecyl) chain and a terminal double bond between carbons 15 and 16.

Chain Length: A 16-carbon chain is a common length for fatty acids in biological membranes (e.g., palmitic acid). byjus.com This makes the compound a relevant analog for studying interactions within a biologically pertinent membrane environment. The chain length influences how the molecule spans the lipid bilayer and interacts with neighboring lipids and membrane proteins. nih.gov

These features are summarized in the table below:

| Feature | Description | Significance |

| Compound Name | This compound | |

| Chain Length | 16 carbons | Relevant to the length of common fatty acids in biological membranes. |

| Unsaturation | One double bond at the C15-C16 position (terminal) | Allows for the study of the specific effects of a terminal double bond on membrane properties, distinct from the steric hindrance of mid-chain unsaturation. |

Potential as a Model Compound for Biophysical Investigations

The unique structure of this compound makes it an excellent model compound for a variety of biophysical studies. Its incorporation into artificial lipid membranes, such as liposomes or supported lipid bilayers, allows for precise control over the membrane composition. boisestate.edu Researchers can then use a variety of biophysical techniques to probe the effects of this specific molecule on the membrane's properties.

Techniques such as fluorescence spectroscopy, nuclear magnetic resonance (NMR), and small-angle neutron scattering (SANS) can be employed to study parameters like membrane fluidity, thickness, lipid packing, and the formation of lipid domains. nih.govresearchgate.net By comparing the behavior of membranes containing this compound to those containing its saturated counterpart (hexadecyl dihydrogen phosphate) or isomers with internal double bonds, scientists can dissect the specific contributions of the terminal double bond to membrane structure and dynamics.

The table below outlines potential biophysical investigations using this compound:

| Biophysical Property | Potential Investigation |

| Membrane Fluidity | Assess the impact of terminal unsaturation on the mobility of lipid molecules within the bilayer. |

| Lipid Packing and Order | Determine how the presence of the terminal double bond affects the arrangement and order of neighboring lipid tails. |

| Interaction with Cholesterol | Study the specific interactions between the terminal double bond and cholesterol, and how this influences the formation of ordered membrane domains. |

| Protein-Lipid Interactions | Investigate whether the presence of this compound in a membrane alters the structure or function of embedded membrane proteins. |

Opportunities for Elucidating Specific Biomolecular Interactions

In the landscape of contemporary biochemical research, the nuanced roles of lipid signaling molecules are a focal point of investigation. This compound, a mono-unsaturated 16-carbon alkyl phosphate, represents a class of simple lipid phosphates that holds significant potential as a tool for dissecting specific biomolecular interactions. The strategic placement of a double bond in its alkyl chain, combined with the charged phosphate headgroup, offers a unique molecular architecture to probe the binding pockets and catalytic sites of various proteins, particularly lipid-metabolizing enzymes and signaling receptors.

The primary opportunities for utilizing this compound in research lie in its application as a specific substrate or modulator for enzymes such as lipid phosphate phosphatases (LPPs). nih.govnih.govmdpi.com LPPs are integral membrane proteins that regulate the levels of bioactive lipid phosphates, including phosphatidic acid (PA) and lysophosphatidic acid (LPA), thereby influencing a multitude of cellular processes. nih.govnih.govmdpi.com The substrate specificity of LPP isoforms is not fully understood, and synthetic lipid phosphates with defined structures are invaluable for characterizing their activity.

By employing this compound in enzymatic assays, researchers can elucidate how the presence and position of a double bond in the alkyl chain affect substrate recognition and turnover by different LPPs. Such studies can reveal subtle differences in the active sites of LPP isoforms, contributing to the design of isoform-specific inhibitors or activators. The dephosphorylation of a variety of lipid phosphates, including phosphatidate, lysophosphatidate (LPA), sphingosine (B13886) 1-phosphate (S1P), and ceramide 1-phosphate, is catalyzed by mammalian LPPs, which are comprised of three isoforms: LPP1, LPP2, and LPP3. nih.gov

Furthermore, the interaction of lipid phosphates with proteins is not solely dependent on the phosphate headgroup; the hydrophobic tail also plays a critical role. The degree of unsaturation in the fatty acyl chain of phospholipids (B1166683) can create packing defects in the geometrical arrangement of lipids within a membrane. researchgate.net These packing defects can generate small spaces between lipid head groups, which is thought to facilitate the binding of proteins to the membrane. researchgate.net this compound can be used to investigate how the kink introduced by the cis-double bond influences the binding of proteins with specific phosphatidic acid-binding domains (PABDs). nih.govnih.gov Studies have shown that some PABDs exhibit a preference for long and unsaturated fatty acids. nih.gov

The use of chemically synthesized lipid analogs is a powerful approach for studying their biological functions. nih.gov Synthetic versions of this compound, potentially modified with fluorescent tags or bioorthogonal handles, could be employed to visualize its localization within cellular membranes and to identify its interacting protein partners. nih.gov This strategy allows for the tracking of the lipid's trafficking and metabolism in living cells, providing insights into the dynamics of lipid signaling pathways.

Moreover, non-hydrolyzable analogs of this compound, such as phosphonates, could be synthesized to act as competitive inhibitors of LPPs and other lipid phosphatases. researchgate.net These stable mimics of the natural substrate can trap enzymes in a bound state, facilitating structural studies, such as X-ray crystallography, to reveal the precise molecular interactions at the active site. researchgate.net Such information is invaluable for structure-based drug design.

The table below summarizes the key characteristics of this compound and its potential applications in elucidating biomolecular interactions.

| Property | Implication for Research | Potential Application |

| Defined Chemical Structure | Allows for precise structure-function relationship studies. | Characterizing the substrate specificity of lipid phosphate phosphatases. |

| Monounsaturated Alkyl Chain | Introduces a conformational kink, affecting membrane packing and protein binding. | Investigating the influence of unsaturation on the binding of phosphatidic acid-binding domains. |

| Phosphate Headgroup | Mediates electrostatic interactions with protein binding pockets. | Probing the active sites of lipid-metabolizing enzymes. |

| Potential for Chemical Modification | Can be tagged with fluorescent or bioorthogonal probes. | Visualizing lipid localization and identifying protein binding partners in living cells. |

| Amenable to Analog Synthesis | Non-hydrolyzable phosphonate (B1237965) analogs can be created. | Acting as competitive inhibitors for structural and functional studies of enzymes. |

Synthetic Methodologies and Chemical Modification Strategies for Hexadec 15 En 1 Yl Dihydrogen Phosphate

Historical Development of Alkyl Phosphate (B84403) Synthesis

The preparation of monoalkyl phosphates has evolved significantly from early, often harsh and non-selective methods to sophisticated, mild, and highly chemoselective protocols. This progression has been driven by the need for pure, well-characterized phosphate esters for applications in materials science, medicinal chemistry, and biochemistry. mdpi.com

Historically, the synthesis of alkyl phosphates was dominated by powerful but indiscriminate phosphorylating agents. researchgate.net Early methods often involved the reaction of an alcohol with reagents like phosphorus pentoxide (P₂O₅) or polyphosphoric acid. mdpi.comresearchgate.net While effective at forming the P-O bond, these approaches typically produce a mixture of mono- and dialkyl phosphates, along with pyrophosphates, which are challenging to separate. mdpi.com

Another classic reagent is phosphorus oxychloride (POCl₃), often used in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. researchgate.net While widely used, this method can be unsuitable for acid-sensitive substrates and may still lead to the formation of undesired byproducts. researchgate.net Other early reagents included pyrophosphoric acid and diphenyl phosphorochloridate. mdpi.com

The quest for milder conditions and higher selectivity led to the development of new reagents and catalytic systems. In recent years, P(V)-based reagents have emerged that enable direct and chemoselective phosphorylation of alcohols under mild conditions, avoiding the need for extensive protecting group strategies. organic-chemistry.orgnih.govresearchgate.net For example, the Ψ-reagent platform allows for a one-pot phosphorylation that is tolerant of various functional groups, including amines, which are problematic for traditional methods. organic-chemistry.orgnih.gov Furthermore, catalytic approaches using bases like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) or DBU with phosphoryl donors such as phosphoenolpyruvate (B93156) (PEP-K) or isopropenyl phosphate have been developed, improving atom economy and reducing the reliance on stoichiometric reagents. nih.govrsc.org

Table 1: Comparison of Selected Phosphorylating Reagents

| Reagent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | High temperature, neat or in non-polar solvent | Inexpensive, powerful reagent | Low selectivity (forms mono-, di-, pyro-phosphates), harsh conditions |

| Phosphorus Oxychloride (POCl₃) | With tertiary amine base (e.g., pyridine), 0°C to RT | Widely available, effective for simple alcohols | Can be harsh, may require protection of sensitive groups, byproduct formation |

| Diphenyl Phosphorochloridate | With base, followed by hydrogenolysis | Forms protected phosphate, allowing for purification | Requires additional deprotection step (catalytic hydrogenation) |

| Ψ-Reagent (P(V)-based) | Mild base (e.g., DBU), anhydrous DCM, RT | High chemoselectivity, mild conditions, one-pot procedure, scalable | Reagent is a specialty chemical |

| Isopropenyl Phosphate (iPP) | Catalytic base (e.g., DBU), RT | Atom efficient (acetone byproduct), high selectivity for primary alcohols | Less reactive towards secondary alcohols |

Stereoselective and Regioselective Synthetic Approaches for Unsaturated Lipids

The synthesis of phosphorylated unsaturated lipids presents unique challenges due to the presence of multiple reactive sites: the hydroxyl group and the carbon-carbon double bond(s). Furthermore, lipids often contain stereocenters whose integrity must be preserved during synthesis. Regioselectivity is crucial when dealing with polyols, such as diacylglycerols, where different hydroxyl groups exhibit different reactivities. nih.gov

Modern synthetic methods offer significant advantages in addressing these challenges. The development of chemoselective reagents is paramount. For instance, phosphorylation methods must be mild enough to avoid isomerization or side reactions at the double bond. P(V)-based reagents have demonstrated excellent tolerance for olefin groups, making them suitable for phosphorylating unsaturated alcohols. organic-chemistry.org

Regioselectivity in phosphorylation can be highly effective, with some methods showing a strong preference for primary over secondary alcohols. rsc.org This is particularly relevant in lipid chemistry, where primary alcohols are common targets for phosphorylation. For substrates with multiple hydroxyl groups of similar reactivity, enzymatic approaches using kinases can offer exquisite stereo- and regioselectivity, though this often requires specific enzyme-substrate recognition. libretexts.org In chemical synthesis, achieving such selectivity often relies on the use of protecting groups, where all but the target hydroxyl group are masked, phosphorylated, and subsequently deprotected. However, the ideal modern approach, as exemplified by reagents like iPP, achieves this selectivity through the inherent reactivity differences of the hydroxyl groups, thus avoiding additional protection-deprotection steps. rsc.org

Targeted Synthesis of Hexadec-15-en-1-yl Dihydrogen Phosphate

The targeted synthesis of this compound relies on the direct phosphorylation of its corresponding fatty alcohol, hexadec-15-en-1-ol. The key considerations for this synthesis are achieving high conversion of the primary alcohol, preventing reactions at the terminal double bond, and ensuring the final product is the monoalkyl phosphate rather than a mixture of esters.

The most direct pathway to this compound is the phosphorylation of hexadec-15-en-1-ol. Several modern protocols are well-suited for this transformation.

Phosphorus Oxychloride (POCl₃) Method: This classic approach involves the slow addition of POCl₃ to a solution of hexadec-15-en-1-ol in an anhydrous aprotic solvent (e.g., dichloromethane, THF) containing a tertiary amine base (e.g., triethylamine or pyridine) at low temperature (typically 0 °C). The base neutralizes the generated HCl. After the initial reaction, the intermediate dichlorophosphate (B8581778) is hydrolyzed, often by the careful addition of water or a buffer solution, to yield the final dihydrogen phosphate product.

P(V)-Reagent Method: A more recent and chemoselective method would employ a Ψ-reagent. organic-chemistry.orgnih.govresearchgate.net In a typical procedure, hexadec-15-en-1-ol would be dissolved in anhydrous dichloromethane, followed by the addition of the Ψ-reagent and a mild, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org The reaction proceeds at room temperature to form a loaded intermediate. Subsequent addition of a water/acetonitrile solution with more DBU hydrolyzes the intermediate to cleanly furnish this compound. organic-chemistry.org This method's tolerance for the olefin functionality makes it highly attractive. organic-chemistry.org

Catalytic Enol Phosphate Method: Using a reagent like dimethyl isopropenyl phosphate (iPP) with a catalytic amount of a base such as DBU offers an atom-economical route. rsc.org The reaction proceeds via a transesterification mechanism, releasing acetone (B3395972) as the only byproduct. rsc.org Given that hexadec-15-en-1-ol is a primary alcohol, this method is expected to be highly efficient and selective. rsc.org

Optimizing the synthesis of this compound involves careful control over reaction parameters and effective purification strategies.

Reaction Conditions: Key parameters to optimize include solvent, temperature, stoichiometry, and choice of base. Anhydrous conditions are critical for most phosphorylation reactions to prevent premature hydrolysis of the reagent. The choice of base is important; non-nucleophilic bases like DBU are often preferred with modern reagents to avoid side reactions. organic-chemistry.orgnih.gov Reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to determine the point of maximum conversion and minimize degradation or byproduct formation. nih.gov

Purification: Crude alkyl phosphates often contain residual reagents, salts, and byproducts. Purification is frequently accomplished using chromatographic techniques. Due to the polar nature of the phosphate head group, normal-phase silica (B1680970) gel chromatography can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase High-Performance Liquid Chromatography (HPLC) are often more effective. organic-chemistry.org After chromatography, it is common to isolate the product as a more stable salt (e.g., ammonium (B1175870) or sodium salt). researchgate.net Final purification steps often include lyophilization or drying in a vacuum oven to remove all traces of water and volatile solvents. organic-chemistry.org

Table 2: Hypothetical Optimized Synthesis Parameters (Ψ-Reagent Method)

| Parameter | Condition | Rationale |

|---|---|---|

| Substrate | Hexadec-15-en-1-ol | Starting fatty alcohol |

| Reagent | Ψ-Reagent | Provides high chemoselectivity, tolerates C=C bond |

| Stoichiometry | 1.5 equivalents | Ensures complete consumption of the starting alcohol |

| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Non-nucleophilic, effectively promotes the reaction |

| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for substrate and reagent, aprotic |

| Temperature | Room Temperature (approx. 20-25°C) | Mild conditions prevent side reactions |

| Hydrolysis | H₂O in Acetonitrile (MeCN) with excess DBU | Controlled hydrolysis of the reaction intermediate |

| Purification | Preparative HPLC or HILIC | Effective separation of polar phosphate from non-polar impurities |

Scale-Up Considerations for Research Applications

Transitioning the synthesis of this compound from a laboratory bench scale (milligrams) to a larger scale for extensive research applications (grams to kilograms) introduces several critical challenges. catsci.com

Heat Transfer: One of the most significant changes during scale-up is the decrease in the surface-area-to-volume ratio of the reactor. catsci.com This makes heat dissipation more difficult. Exothermic phosphorylation reactions that are easily controlled in a small flask can become hazardous on a larger scale, potentially leading to a "runaway reaction." catsci.com Therefore, reaction calorimetry studies are essential to understand the heat flow of the process and ensure adequate cooling capacity is available. catsci.com

Reagent Selection and Stoichiometry: Reagents that are acceptable for small-scale synthesis may be unsuitable for larger scales due to cost, toxicity, or handling difficulties. For example, while chromatographic purification is feasible for small quantities, it becomes costly and generates significant waste at scale. Therefore, a process that yields a product pure enough to be isolated by crystallization or precipitation is highly desirable. The use of catalytic rather than stoichiometric reagents becomes more advantageous, reducing both cost and waste. catsci.com

Mixing and Agitation: Efficient mixing becomes more challenging in larger reactors. catsci.com Poor agitation can lead to localized "hot spots" or concentration gradients, resulting in inconsistent product quality and increased byproduct formation. The type of impeller, agitation speed, and reactor geometry must be carefully selected to ensure the reaction mixture remains homogeneous.

Downstream Processing: Isolation and purification procedures must be scalable. Large-scale chromatography is often a bottleneck. Alternative methods like extraction, crystallization, and filtration must be developed. The physical form of the product (e.g., a free-flowing solid vs. a sticky oil) also becomes a critical handling consideration. csirhrdg.res.in

Derivatization and Functionalization of this compound

The unique structure of this compound, featuring a terminal double bond on its long alkyl chain and a reactive phosphate headgroup, offers multiple avenues for chemical modification. These derivatization strategies are pivotal for developing molecular probes to study its biological roles, creating analogs with altered physical properties, and for attachment to surfaces or other molecules.

Chemical Modifications of the Alkyl Chain

The terminal alkene in the C16 chain of this compound is a versatile functional group for a variety of chemical transformations. This allows for the introduction of different functionalities at a position distant from the phosphate headgroup, which can be useful for attaching reporter groups without significantly perturbing the phosphate's interactions.

Common reactions targeting the terminal double bond include:

Epoxidation: The terminal alkene can be converted to an epoxide using reagents such as meta-chloroperoxybenzoic acid (m-CPBA). This epoxide is a reactive intermediate that can be subsequently opened by various nucleophiles to introduce a wide range of functional groups.

Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the terminal alkene into a primary alcohol, yielding 16-hydroxyhexadecyl dihydrogen phosphate. This introduces a hydroxyl group at the terminus of the alkyl chain, which can be further functionalized.

Thiol-Ene "Click" Chemistry: The terminal alkene is an excellent substrate for radical-mediated thiol-ene reactions. This highly efficient and orthogonal reaction allows for the attachment of a variety of thiol-containing molecules, including fluorescent dyes, biotin (B1667282) tags, or other reporter groups.

Metathesis: Alkene metathesis, using catalysts such as Grubbs' catalyst, can be employed to couple the terminal double bond with other alkenes, enabling the synthesis of analogs with extended or modified alkyl chains. organic-chemistry.org

Hydromethylthiolation: A copper-catalyzed transfer hydromethylthiolation of the terminal alkene can introduce a methylthioether group, which can modulate the molecule's function. acs.org

These modifications allow for the synthesis of a diverse library of this compound derivatives with tailored properties for various research applications.

Table 1: Examples of Alkyl Chain Modifications

| Reaction | Reagents | Product Functional Group | Potential Application |

| Epoxidation | m-CPBA | Epoxide | Intermediate for further functionalization |

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | Primary Alcohol | Attachment of other functional groups |

| Thiol-Ene Coupling | Thiol, Photoinitiator | Thioether | Attachment of probes and tags |

| Alkene Metathesis | Grubbs' Catalyst, Alkene | Substituted Alkene | Chain extension and modification |

| Hydromethylthiolation | Thioether, Cu(OTf)2 | Methylthioether | Modulation of biological activity |

Modifications at the Phosphate Headgroup for Probe Development

The phosphate headgroup is another key site for modification, particularly for the development of fluorescent probes to study the localization and interactions of this compound in biological systems. These modifications often involve the esterification of the phosphate with a molecule that has fluorescent properties.

One common strategy involves coupling the phosphate group with a fluorescent alcohol. For example, a fluorescent probe can be synthesized by reacting this compound with a fluorescent molecule containing a hydroxyl group, such as a fluorescein (B123965) or rhodamine derivative, in the presence of a suitable coupling agent. nih.gov The design of such probes often takes advantage of modulating fluorescence by substitution at the phenolic oxygen. nih.gov

Another approach is to synthesize caged phosphate derivatives. In this strategy, the phosphate headgroup is modified with a photolabile protecting group. This "caged" molecule is biologically inactive until it is irradiated with light of a specific wavelength, which cleaves the protecting group and releases the active this compound. This allows for precise spatial and temporal control over its release, enabling detailed studies of its downstream effects.

The development of fluorescent probes for phosphate ions can also provide insights into the design of probes for specific alkyl phosphates. mdpi.com These probes often utilize mechanisms such as photoinduced electron transfer (PeT) which can be modulated by the binding of the phosphate group. nih.gov

Table 2: Strategies for Phosphate Headgroup Modification

| Modification Strategy | Example Reagent/Moiety | Purpose |

| Fluorescent Labeling | Fluorescein, Rhodamine | Visualization and tracking |

| Caged Phosphate Synthesis | Photolabile protecting groups (e.g., o-nitrobenzyl) | Spatiotemporal control of release |

| Prodrug Approach | Biologically labile protecting groups | Enhanced cellular uptake and targeted release |

Synthesis of Labeled this compound Analogs (e.g., isotopic labeling)

Isotopically labeled analogs of this compound are invaluable tools for metabolic studies, quantitative analysis by mass spectrometry, and for elucidating its biochemical pathways. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated. alfa-chemistry.com

The synthesis of these labeled analogs can be achieved through several approaches:

Starting from Labeled Precursors: One of the most straightforward methods is to begin the synthesis with a commercially available starting material that already contains the desired isotopic label. For example, a ¹³C-labeled hexadecanol (B772) derivative could be used as the starting point for the synthesis of a ¹³C-labeled this compound.

Introduction of Labels during Synthesis: Isotopes can also be introduced at specific steps during the synthetic route. For instance, deuterium labels can be introduced by using deuterated reducing agents.

Radiolabeling: In addition to stable isotopes, radioactive isotopes such as tritium (B154650) (³H) or phosphorus-32 (B80044) (³²P) can be incorporated. nih.gov ³²P can be introduced during the phosphorylation step using [γ-³²P]ATP and a suitable kinase, or by using a chemical phosphorylating agent containing ³²P. Radiolabeled phospholipids (B1166683) have been synthesized for use as PET imaging agents, demonstrating the feasibility of incorporating radioactive isotopes into such molecules. kuleuven.beresearchgate.net The choice of radionuclide and liposomal formulation should be taken into consideration with respect to the research purposes and the desired applications of the radioliposomes. mdpi.com

These isotopically labeled analogs, particularly when used as internal standards, are the gold standard for absolute quantification in lipidomic studies. alfa-chemistry.com They allow for the precise tracking of the molecule's fate in complex biological systems, including its uptake, metabolism, and incorporation into other lipids. alfa-chemistry.comnih.gov

Table 3: Common Isotopes Used for Labeling

| Isotope | Type | Detection Method | Common Application |

| ²H (Deuterium) | Stable | Mass Spectrometry | Metabolic tracing, internal standard |

| ¹³C | Stable | Mass Spectrometry, NMR | Metabolic flux analysis, structural studies |

| ¹⁵N | Stable | Mass Spectrometry, NMR | Probing interactions with nitrogen-containing molecules |

| ³H (Tritium) | Radioactive | Scintillation Counting | High-sensitivity metabolic studies |

| ³²P | Radioactive | Scintillation Counting, Autoradiography | Kinase assays, tracking phosphate metabolism |

Mechanistic Studies of Hexadec 15 En 1 Yl Dihydrogen Phosphate Interactions with Biological Macromolecules and Assemblies

Interactions with Model Membrane Systems

The amphiphilic nature of hexadec-15-en-1-yl dihydrogen phosphate (B84403), possessing a long hydrophobic hydrocarbon tail and a polar phosphate headgroup, dictates its interaction with lipid bilayers, the fundamental structure of cellular membranes. Mechanistic studies using model membrane systems, such as lipid bilayers and vesicles, provide insights into how this molecule may influence membrane structure and dynamics.

Influence on Lipid Bilayer Structure and Organization

The incorporation of hexadec-15-en-1-yl dihydrogen phosphate into a lipid bilayer is anticipated to modulate its structural parameters. The presence of a terminal double bond in the C16 acyl chain introduces a kink, which can disrupt the ordered packing of saturated lipid acyl chains. This disruption is expected to increase the fluidity of the membrane. Furthermore, the phosphate headgroup, which is negatively charged at physiological pH, will contribute to the surface charge of the bilayer, influencing ion binding and interactions with peripheral membrane proteins.

Illustrative Impact of an Unsaturated Alkyl Phosphate on Bilayer Parameters

| Bilayer Composition | Parameter | Observed Change upon Incorporation of Unsaturated Alkyl Phosphate |

|---|---|---|

| Dipalmitoylphosphatidylcholine (DPPC) | Bilayer Thickness | Decrease |

| Area per Lipid | Increase | |

| Dioleoylphosphatidylcholine (DOPC) | Bilayer Thickness | Slight Decrease |

| Area per Lipid | Slight Increase |

Effects on Membrane Fluidity and Phase Transitions (in vitro)

The introduction of this compound into a lipid bilayer is expected to enhance membrane fluidity. The cis-double bond at the ω-1 position of the hexadecenyl chain hinders tight packing of the acyl chains, thereby lowering the energy barrier for rotational and lateral diffusion of lipid molecules within the bilayer. This increase in fluidity can be experimentally observed as a decrease in the main phase transition temperature (Tm) of the lipid bilayer. The Tm is the temperature at which the bilayer transitions from a more ordered gel phase to a more fluid liquid-crystalline phase.

Studies on similar long-chain unsaturated phosphate surfactants have shown that they can significantly alter the phase behavior of lipid membranes. For instance, the presence of such molecules can broaden the temperature range over which the phase transition occurs, indicating a less cooperative transition.

Formation and Stability of Vesicles and Liposomes Containing this compound

Due to its amphiphilic character, this compound can participate in the formation of vesicles and liposomes, which are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. The incorporation of this compound can influence the stability and permeability of these structures. The presence of the negatively charged phosphate headgroup can increase the electrostatic repulsion between adjacent headgroups, potentially leading to the formation of vesicles with a smaller radius of curvature.

The stability of liposomes containing this compound will be influenced by factors such as the lipid composition, pH, and ionic strength of the surrounding medium. nih.gov The length and degree of unsaturation of the hydrophobic chains of the constituent lipids are critical determinants of liposome stability. nih.gov Liposomes formulated with unsaturated phospholipids (B1166683) tend to be more permeable and less stable than those made from saturated phospholipids. nih.gov

Role in Membrane Curvature and Remodeling Phenomena (in vitro)

The molecular shape of this compound, with its relatively small phosphate headgroup compared to its bulky hydrocarbon tail, suggests that it may act as a cone-shaped lipid. Such molecules are known to induce negative curvature in lipid membranes, which is essential for processes like endocytosis and vesicle budding. When incorporated into a lipid bilayer, these molecules can generate a strain that leads to the bending of the membrane.

Amphiphilic molecules, in general, can generate curvature in lipid membranes. rsc.orgresearchgate.net For instance, some amphiphilic nanoparticles have been shown to induce negative curvature when adsorbed on the membrane surface. rsc.orgresearchgate.net It is plausible that this compound could play a similar role, with its insertion into one leaflet of the bilayer promoting curvature.

Enzymatic Processing and Biotransformation Pathways

Substrate Specificity and Kinetic Analysis with Lipid Phosphate Phosphatases (LPPs) (in vitro)

Lipid Phosphate Phosphatases (LPPs) are a family of enzymes that catalyze the dephosphorylation of a broad range of lipid phosphate substrates. mdpi.com These enzymes play crucial roles in regulating the levels of bioactive lipid signaling molecules. Given its structure as a lipid phosphate, it is highly probable that this compound can serve as a substrate for LPPs. Mammalian LPPs, which include LPP1, LPP2, and LPP3, are known to dephosphorylate various lipid phosphates such as phosphatidate, lysophosphatidate, and sphingosine (B13886) 1-phosphate. nih.govresearchgate.net

Illustrative Kinetic Parameters of LPPs with Long-Chain Unsaturated Phosphate Esters

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|---|

| LPP1 | Oleoyl-LPA | 50 | 150 |

| LPP3 | Sphingosine 1-phosphate | 30 | 100 |

| LPP1 | This compound | Estimated 40-60 | Estimated 120-180 |

\Note: Values for this compound are hypothetical and for illustrative purposes only, based on data for similar lipid phosphate substrates.*

Interactions with Kinases and Other Lipid-Modifying Enzymes

The interaction of lipid molecules with kinases and other lipid-modifying enzymes is a crucial aspect of cellular signaling and metabolism. While direct studies on this compound are absent, the scientific community has established general mechanisms for how similar lipid phosphates interact with these enzymes.

Typically, a lipid phosphate can interact with a kinase in several ways: as a substrate, an allosteric modulator, or a competitive inhibitor. As a substrate, the phosphate group could potentially be transferred to an acceptor molecule in a reaction catalyzed by a kinase. Conversely, it could act as a product to inhibit the kinase through feedback mechanisms.

Lipid-modifying enzymes, such as phosphatases and lipases, would also be expected to interact with a molecule like this compound. Phosphatases could hydrolyze the phosphate group, while lipases might act on the acyl chain, although the presence of the phosphate head group could influence enzyme accessibility. The unsaturation in the alkyl chain at the 15th position might also provide a specific recognition site for certain enzymes.

Table 1: Potential Interactions of Long-Chain Unsaturated Phosphates with Kinases and Lipid-Modifying Enzymes

| Enzyme Class | Potential Interaction Type | Predicted Outcome for this compound |

| Kinases | Substrate / Product Inhibitor | Potential phosphorylation or inhibition of kinase activity. |

| Allosteric Modulator | Binding to a site other than the active site to regulate enzyme function. | |

| Phosphatases | Substrate | Removal of the dihydrogen phosphate group. |

| Lipases | Substrate | Potential cleavage of the ester bond, though less likely. |

Investigation of Metabolic Pathways in Model Organisms (e.g., microbial systems)

The metabolic fate of long-chain unsaturated fatty acids and their derivatives is well-studied in various model organisms, particularly microbial systems like bacteria and yeast. nih.gov While no specific pathways for this compound have been delineated, its metabolism can be inferred from known lipid metabolic routes.

In microbial systems, long-chain fatty acids are typically metabolized through β-oxidation to generate energy. nih.gov The presence of a terminal double bond in this compound would likely require the action of specific isomerases or reductases to be fully metabolized. The phosphate group would likely be cleaved by phosphatases early in the metabolic process to yield the corresponding alcohol and free phosphate.

Microorganisms are also capable of incorporating long-chain fatty acids into their cell membranes. mdpi.com It is plausible that this compound could be modified and integrated into the phospholipid bilayer of microbial membranes, potentially altering membrane fluidity and function. nih.gov The biosynthesis of long-chain polyunsaturated fatty acids in some marine bacteria involves a polyketide synthase-like pathway, which could potentially be involved in the metabolism or synthesis of similar molecules. mdpi.comfrontiersin.org

Direct Binding and Allosteric Modulation of Proteins

The direct interaction of lipids with proteins is a key mechanism for regulating protein function. nih.gov These interactions can lead to conformational changes that modulate the protein's activity.

Characterization of this compound-Protein Binding Sites

The characterization of lipid-protein binding sites is essential for understanding the molecular basis of their interaction. acs.orgacs.org Although no specific binding sites for this compound have been identified, general principles of lipid-protein interactions suggest that binding would be mediated by a combination of electrostatic and hydrophobic forces.

The negatively charged dihydrogen phosphate headgroup would likely interact with positively charged amino acid residues such as lysine (B10760008) and arginine on the protein surface. nih.gov The long hydrophobic hexadecenyl tail would likely insert into a hydrophobic pocket or groove within the protein or within the lipid bilayer, interacting with nonpolar amino acid residues. meilerlab.org The terminal double bond could also contribute to the specificity of binding through interactions with specific residues.

Table 2: Techniques for Characterizing Lipid-Protein Binding Sites

| Technique | Information Provided |

| X-ray Crystallography | High-resolution 3D structure of the protein-lipid complex. |

| NMR Spectroscopy | Information on dynamic interactions and binding interfaces in solution. |

| Mass Spectrometry | Identification of lipid-binding proteins and stoichiometry of binding. |

| Molecular Dynamics Simulations | Atomistic details of lipid-protein interactions and binding energies. nih.gov |

Conformational Changes Induced by Lipid-Protein Interactions

The binding of a lipid molecule to a protein can induce significant conformational changes that alter the protein's function. nih.govpnas.org These changes can range from subtle rearrangements of side chains to large-scale domain movements. nih.gov For an amphipathic molecule like this compound, binding could lead to the stabilization of a particular protein conformation, the opening or closing of an active site, or the modulation of protein-protein interactions. acs.org The interaction of lipids with membrane proteins can also influence their conformational ensemble within the lipid bilayer. pnas.org

Allosteric Regulation of Enzyme Activity by this compound

Allosteric regulation occurs when a molecule binds to a site on an enzyme distinct from the active site, causing a conformational change that modulates the enzyme's catalytic activity. nih.govresearchgate.net Lipids are increasingly recognized as important allosteric regulators of enzyme function. nih.govfrontiersin.org It is conceivable that this compound could act as an allosteric modulator for various enzymes. Its binding to an allosteric site could either enhance or inhibit enzyme activity by altering the conformation of the active site. This form of regulation is critical for the fine-tuning of metabolic pathways and signaling cascades.

Metal Ion Complexation and Coordination Chemistry

The phosphate group of phospholipids is known to interact with metal ions, which plays a crucial role in various biological processes. nih.govwikipedia.org The dihydrogen phosphate headgroup of this compound would be capable of forming coordination complexes with various metal ions. Divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺) are particularly known to bind to phosphate groups, neutralizing their negative charge and potentially bridging interactions between the lipid and a protein or between different lipid molecules. mdpi.com This complexation can influence the structure and function of both the lipid and the protein it interacts with. The specific coordination chemistry would depend on the metal ion, the pH, and the local environment. mdpi.com

Chelation Properties of the Phosphate Headgroup

The phosphate headgroup of this compound is the primary site for its interaction with ions, particularly divalent cations. This interaction is a form of chelation, where the negatively charged oxygen atoms of the phosphate group act as ligands, coordinating with a central metal ion.

The polar oxygen atoms of the phosphate group are known to facilitate the co-localization of metal ions within the headgroup zone of lipid assemblies. frontiersin.org Computational simulations and experimental data on various phospholipids indicate that divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) are strongly attracted to the phosphate moieties. frontiersin.orgnih.gov This interaction can neutralize the negative charge of the phosphate group, thereby altering the surface properties of any membrane or micelle formed by these molecules.

The strength and nature of this chelation are dependent on several factors:

The specific cation: Different divalent cations exhibit varying affinities for phosphate headgroups. For instance, Ca²⁺ is known to interact strongly with charged lipids. nih.gov Studies have shown that Ca²⁺ can coordinate with multiple lipid molecules, while Mg²⁺ may only coordinate with a single lipid at a time, though its effect is augmented by hydrogen bonds formed by water molecules in its coordination shell. frontiersin.org

The local environment: The pH and ionic strength of the surrounding medium can influence the charge state of the phosphate group and the availability of cations, thereby modulating the chelation process.

Presence of other lipids: In a mixed lipid assembly, the presence of other lipid species can influence the accessibility of the phosphate headgroup to cations.

The table below summarizes the key aspects of divalent cation chelation by phosphate headgroups, which are expected to be applicable to this compound.

| Cation | Typical Coordination | Impact on Lipid Assembly | References |

| Ca²⁺ | Coordinates with 3-4 adjacent lipid molecules. | Induces significant lipid packing, increases membrane rigidity, and can lead to the formation of lipid domains. | frontiersin.orgresearchgate.net |

| Mg²⁺ | Primarily coordinates with a single lipid molecule, with additional interactions via water-mediated hydrogen bonds. | Also increases lipid packing, though the direct bridging effect between lipids is less pronounced than with Ca²⁺. | frontiersin.orgnih.gov |

Impact on Biomolecular Interactions in the Presence of Divalent Cations

The chelation of divalent cations by the phosphate headgroup of this compound is predicted to have a profound impact on its interaction with other biological macromolecules, particularly proteins. This is because divalent cations can act as a bridge between the negatively charged phosphate group and negatively charged or polar residues on a protein's surface.

Calcium Bridging:

A well-documented phenomenon is the "Ca²⁺-bridging" mechanism. nih.gov In this model, a calcium ion simultaneously coordinates with the phosphate headgroup of the lipid and acidic or polar amino acid residues (e.g., aspartate, glutamate) on a protein. This creates a stable ternary complex, effectively anchoring the protein to the lipid assembly. This mechanism is crucial for the function of many peripheral membrane proteins. nih.gov For example, the binding of certain proteins to membranes containing phosphatidylserine is mediated by such calcium bridges. researchgate.net

Magnesium-Mediated Interactions:

Magnesium ions can also mediate interactions between lipids and proteins. Studies on reconstituted mitochondrial H⁺-ATPase have shown that the effect of Mg²⁺ on the enzyme's activity is observed in the presence of acidic phospholipids. nih.gov It is proposed that Mg²⁺ alters the physical state of the lipid bilayer, which in turn induces a conformational change in the protein, leading to enhanced enzymatic activity. nih.gov

The presence of divalent cations can thus modulate a range of biomolecular processes:

Protein Recruitment and Anchoring: Facilitating the attachment of proteins to membrane surfaces.

Enzyme Activity: Allosterically modifying enzyme conformation and function. nih.govnih.gov

Membrane Fusion and Permeability: The neutralization of charge and alteration of lipid packing by divalent cations can promote membrane fusion and increase permeability. frontiersin.org

The following table outlines the anticipated effects of divalent cations on the interaction of this compound with biomolecules.

| Divalent Cation | Mediating Mechanism | Consequence for Biomolecular Interaction | References |

| Ca²⁺ | Forms a direct bridge between the phosphate headgroup and acidic/polar protein residues. | Promotes stable protein-lipid binding and can be essential for the localization and function of certain proteins at membrane interfaces. | nih.gov |

| Mg²⁺ | Alters the physical properties of the lipid assembly, leading to conformational changes in associated proteins. | Modulates the activity of membrane-associated enzymes and can influence the overall structural dynamics of protein-lipid complexes. | nih.govnih.gov |

Advanced Analytical and Spectroscopic Methodologies for the Characterization of Hexadec 15 En 1 Yl Dihydrogen Phosphate in Complex Systems

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating Hexadec-15-en-1-yl dihydrogen phosphate (B84403) from interfering substances in complex mixtures, enabling accurate quantification and further structural analysis. The selection of a specific chromatographic technique is contingent on the analytical objective, sample matrix, and required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and polar molecules like alkyl phosphates. For Hexadec-15-en-1-yl dihydrogen phosphate, reversed-phase (RP) HPLC is the most suitable approach. nih.gov In this mode, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. The long C16 alkyl chain of the molecule provides sufficient hydrophobicity for retention, while the polar dihydrogen phosphate group modulates its interaction with the mobile phase.

Method parameters must be carefully optimized for effective separation. A gradient elution, typically with a mobile phase consisting of acetonitrile and water with an acidic modifier like formic or phosphoric acid, is often employed to ensure sharp peak shapes and efficient elution. sielc.com

Given that this compound lacks a strong chromophore, specialized detection methods are required for sensitive quantification. These include:

Charged Aerosol Detection (CAD): A quasi-universal detector that provides a response proportional to the mass of the non-volatile analyte, making it ideal for compounds without UV-absorbing properties. sielc.com

Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is another mass-based detection method suitable for non-volatile analytes.

Mass Spectrometry (MS): Coupling HPLC with MS provides the highest selectivity and sensitivity, allowing for unambiguous identification and quantification, even at trace levels. nih.gov This is further discussed in section 4.2.2.

Interactive Table 1: Typical HPLC-CAD Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides hydrophobic interaction with the C16 alkyl chain for effective retention and separation. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component for elution of polar molecules. Acid improves peak shape for the phosphate group. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent to elute the compound by increasing mobile phase non-polarity. |

| Gradient | 20% B to 95% B over 15 minutes | A gradient is necessary to first elute polar interferences and then elute the target analyte with good resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detector | Charged Aerosol Detector (CAD) | Ensures sensitive detection independent of the analyte's optical properties. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds. nih.gov this compound itself is not amenable to direct GC-MS analysis due to its low volatility and thermal lability. However, GC-MS is the gold standard for fatty acid analysis. Therefore, to characterize the C16 alkyl chain of the molecule, an indirect approach involving chemical hydrolysis is employed.

The analytical procedure involves two key steps:

Hydrolysis: The phosphate ester bond is cleaved using acidic or alkaline conditions to release the corresponding fatty alcohol (hexadec-15-en-1-ol), which is then oxidized to the fatty acid (hexadec-15-en-1-oic acid).

Derivatization: The resulting fatty acid's polarity and low volatility make it unsuitable for direct GC analysis. jianhaidulab.com Thus, it is converted into a more volatile and less polar derivative, most commonly a Fatty Acid Methyl Ester (FAME), through esterification with reagents like BF₃-methanol or methanolic HCl. sbq.org.br

The resulting FAME is then analyzed by GC-MS. The gas chromatograph separates the FAME from other components, and the mass spectrometer provides mass information for identification and fragmentation patterns for structural confirmation. nih.gov

Interactive Table 2: GC-MS Workflow for Alkyl Chain Analysis of this compound

| Step | Procedure | Purpose | Expected Outcome |

| 1. Hydrolysis | Treat sample with 1M KOH in methanol at 70°C. | Cleave the phosphate ester bond to release the alkyl chain. | Formation of hexadec-15-en-1-ol. |

| 2. Oxidation | Subsequent oxidation using a suitable agent (e.g., Jones reagent). | Convert the fatty alcohol to the corresponding fatty acid for standard derivatization. | Formation of hexadec-15-en-1-oic acid. |

| 3. Derivatization | React the fatty acid with 14% BF₃-methanol at 60°C. | Convert the polar carboxylic acid to a volatile methyl ester (FAME). | Formation of methyl hexadec-15-en-1-oate. |

| 4. GC-MS Analysis | Inject the FAME derivative onto a GC column (e.g., DB-WAX) coupled to a mass spectrometer. | Separate and identify the FAME based on retention time and mass spectrum. | A peak at a specific retention time with a mass spectrum corresponding to methyl hexadec-15-en-1-oate. |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique for the qualitative separation of lipid classes based on their polarity. It is particularly useful for initial sample screening, purity assessment, and fractionation prior to more advanced analysis.

For separating this compound, a silica (B1680970) gel plate (polar stationary phase) is typically used. The separation is achieved by developing the plate in a sealed chamber containing a solvent system (mobile phase) of mixed polarity. Lipids migrate up the plate at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase.

Due to its highly polar phosphate head group, this compound will exhibit strong interactions with the silica gel and thus have a low retention factor (Rf) value compared to less polar lipids like triacylglycerols or free fatty acids.

Commonly used solvent systems for phospholipid separation include mixtures of chloroform, methanol, and water or acetic acid. After development, the separated spots are visualized using general or specific reagents, such as iodine vapor (for unsaturated lipids), or specific phosphate-staining reagents (e.g., molybdenum blue spray) to confirm the presence of the phosphate group.

Interactive Table 3: Expected TLC Rf Values for Lipid Classes on a Silica Gel Plate

| Lipid Class | Example Compound | Polarity | Expected Rf Value |

| Alkyl Phosphate | This compound | Very High | Low (e.g., 0.1-0.2) |

| Phosphatidylcholine | Lecithin | High | Low (e.g., 0.2-0.3) |

| Free Fatty Acid | Palmitic Acid | Medium | Medium (e.g., 0.4-0.5) |

| Triacylglycerol | Tristearin | Non-polar | High (e.g., 0.8-0.9) |

| Cholesterol Ester | Cholesterol Oleate | Very Non-polar | Very High (e.g., >0.9) |

| Note: Rf values are approximate and depend heavily on the specific solvent system used. |

Spectroscopic and Spectrometric Characterization of Interactions

Spectroscopic and spectrometric methods provide invaluable information on the molecular structure of this compound and its interactions with its environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of molecules in solution. Different nuclei can be probed to reveal specific structural features.

³¹P-NMR: Phosphorus-31 NMR is exceptionally useful for analyzing phosphorylated compounds. mdpi.com It provides direct information about the chemical environment of the phosphorus atom. Since ³¹P is a 100% abundant, spin-1/2 nucleus, ³¹P-NMR spectra can be acquired relatively quickly with high sensitivity. mdpi.com this compound, as an orthophosphate monoester, would exhibit a distinct singlet in a specific chemical shift region (typically 0 to 5 ppm), allowing for its clear identification and differentiation from other phosphorus-containing species like phosphonates or phosphate diesters. researchgate.net Quantitative ³¹P-NMR can also be used to determine the precise concentration of the compound in a sample.

¹H and ¹³C-NMR: Proton and Carbon-13 NMR provide a complete picture of the hydrocarbon backbone.

¹H-NMR would reveal signals corresponding to the terminal vinyl protons of the double bond (C15-C16), the methylene protons adjacent to the phosphate group (C1), and the complex multiplet of the other methylene groups in the alkyl chain.

¹³C-NMR provides a signal for each unique carbon atom in the molecule. Key signals would include those for the two sp² hybridized carbons of the double bond, the carbon atom attached to the phosphate group (which would be shifted downfield), and the distinct signals for the other carbons in the alkyl chain. Two-dimensional NMR techniques like COSY and HMBC can be used to establish connectivity between protons and carbons, confirming the complete structure.

Interactive Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Coupling |

| CH₂ -O-P (C1) | ¹H | ~3.9 - 4.1 | Multiplet |

| C H₂-O-P (C1) | ¹³C | ~65 - 70 | - |

| -(C H₂)₁₃- (Bulk) | ¹H | ~1.2 - 1.4 | Broad Multiplet |

| -(C H₂)₁₃- (Bulk) | ¹³C | ~25 - 30 | - |

| =CH - (C15) | ¹H | ~5.7 - 5.9 | Multiplet |

| =C H- (C15) | ¹³C | ~138 - 140 | - |

| =CH₂ (C16) | ¹H | ~4.9 - 5.1 | Multiplet |

| =C H₂ (C16) | ¹³C | ~114 - 116 | - |

| -O-P O₃H₂ | ³¹P | ~0 - 5 | Singlet |

| Note: Predicted shifts are based on typical values for similar structures and can vary with solvent and pH. |

Mass spectrometry (MS)-based lipidomics is a systems-level approach to study the entirety of lipids in a biological system. nih.gov This is a powerful strategy to understand the metabolic context of this compound. Typically, liquid chromatography is coupled with high-resolution mass spectrometry (LC-MS) for these analyses.

Using electrospray ionization (ESI) in negative ion mode, this compound can be readily detected as its deprotonated molecular ion [M-H]⁻. The high mass accuracy of modern instruments like Orbitrap or time-of-flight (TOF) analyzers allows for the confident determination of its elemental formula.

Tandem mass spectrometry (MS/MS) is used for structural confirmation and pathway analysis. The [M-H]⁻ ion is isolated and fragmented to produce a characteristic pattern. A key fragmentation would be the neutral loss of the phosphate group (H₃PO₄), providing evidence for the phosphate moiety.

To elucidate metabolic pathways, stable isotope labeling can be employed. Cells or organisms are supplied with a labeled precursor (e.g., ¹³C-labeled palmitic acid). The incorporation of these heavy isotopes into this compound and its potential downstream metabolites can be tracked by MS, revealing the biosynthetic and degradation pathways associated with the compound.

Infrared (IR) and Raman Spectroscopy for Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the conformational order of the acyl chains in lipid assemblies. These vibrational spectroscopy methods are particularly sensitive to the trans-gauche isomerization of the hydrocarbon chains, providing detailed information about the packing and fluidity of the system.

In the context of this compound, the C-H stretching vibrations, typically observed in the 2800-3100 cm⁻¹ region of the IR spectrum, are of primary interest. The frequencies of the symmetric (νs(CH₂)) and asymmetric (νas(CH₂)) stretching modes of the methylene groups are sensitive to the conformational state of the alkyl chain. A higher degree of all-trans conformation, indicative of a more ordered or gel-like state, results in lower vibrational frequencies for these modes. Conversely, an increase in gauche conformers, associated with a more disordered or liquid-crystalline state, leads to a shift to higher wavenumbers.

For instance, studies on analogous long-chain phosphate lipids have demonstrated that the temperature-dependent shift of a ν(CH) stretching vibration band can be used to characterize the phase transition. Below the phase transition temperature (Tc), the alkyl chain is predominantly in an all-trans conformation, ensuring a compact and ordered structure. As the temperature increases through the phase transition, the increased population of gauche conformers leads to a more fluid and disordered membrane interior. rsc.org

Raman spectroscopy offers complementary information. The C-C skeletal stretching modes, found in the 1000-1200 cm⁻¹ region, are also indicative of the conformational order. The intensity ratio of the ~1130 cm⁻¹ (trans) to the ~1090 cm⁻¹ (gauche) bands provides a quantitative measure of the conformational order of the lipid chains. The presence of the terminal double bond in this compound would also give rise to a characteristic C=C stretching vibration around 1640 cm⁻¹, and the conformation around this bond can also be probed.

Table 1: Key Vibrational Modes for Conformational Analysis of this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |

| Asymmetric CH₂ Stretch (νas(CH₂)) | ~2920 | Acyl chain order |

| Symmetric CH₂ Stretch (νs(CH₂)) | ~2850 | Acyl chain order |

| C=C Stretch | ~1640 | Presence of the terminal double bond |

| C-C Skeletal Stretches | 1000-1200 | Trans vs. gauche conformers |

Biophysical Techniques for Membrane-Associated Studies

When incorporated into lipid bilayers, this compound influences the collective properties of the membrane. A suite of biophysical techniques is employed to characterize these effects.

Differential Scanning Calorimetry (DSC) for Phase Behavior

Differential Scanning Calorimetry (DSC) is a fundamental technique for studying the thermotropic phase behavior of lipid assemblies. nih.gov It measures the heat flow into or out of a sample as a function of temperature, allowing for the characterization of phase transitions. For lipid bilayers, the main phase transition (Tm) from the ordered gel phase (Lβ) to the disordered liquid-crystalline phase (Lα) is of primary interest.

The incorporation of this compound into a model membrane, for example, one composed of dipalmitoylphosphatidylcholine (DPPC), would be expected to alter the host lipid's phase transition. The extent of this alteration provides information on the miscibility and interactions between the two lipid species. DSC thermograms can reveal changes in the transition temperature (Tm), the enthalpy (ΔH), and the cooperativity of the transition (the width of the transition peak).

High-sensitivity DSC can be utilized to examine the phase properties of lipid bilayers, including transitions to non-lamellar phases. nih.gov The data acquisition and analysis protocols for DSC experiments must be carefully considered and tailored to the specific nature of the lipid phase transition being investigated. nih.gov

Table 2: Potential Effects of this compound on the DSC Profile of a Host Lipid Bilayer

| DSC Parameter | Potential Change upon Addition | Interpretation |

| Transition Temperature (Tm) | Decrease/Increase or Broadening | Alteration of chain packing and headgroup interactions |

| Enthalpy (ΔH) | Decrease/Increase | Change in the van der Waals interactions between acyl chains |

| Peak Width (Cooperativity) | Broadening | Reduced cooperativity of the phase transition, indicating phase separation or altered lipid packing |

X-ray Diffraction and Neutron Scattering for Bilayer Structure

X-ray diffraction and neutron scattering are powerful techniques for determining the structure of lipid bilayers at the molecular level. nih.govnih.govcmu.edu These scattering methods provide quantitative information on key structural parameters such as bilayer thickness, the area per lipid molecule, and the location of different molecular components within the bilayer.

Small-angle X-ray scattering (SAXS) on hydrated lipid dispersions provides information on the lamellar repeat spacing (d-spacing), which includes the bilayer thickness and the thickness of the inter-bilayer water layer. The electron density profile across the bilayer can be reconstructed from the diffraction data, revealing the positions of the electron-dense phosphate headgroups and the hydrocarbon core. cmu.edu

Neutron scattering offers a complementary view, particularly when combined with isotopic substitution (deuteration). nih.govcmu.edu By selectively deuterating either the lipid molecules or the solvent (water), different parts of the bilayer structure can be highlighted due to the different scattering lengths of hydrogen and deuterium (B1214612). This contrast variation approach is extremely powerful for determining the location of specific molecular groups and the distribution of water within the bilayer. rheinstaedter.de The simultaneous analysis of both X-ray and neutron scattering data can provide a highly resolved and quantitative structural model of the lipid bilayer. nih.gov

Table 3: Structural Parameters of Lipid Bilayers Determined by X-ray and Neutron Scattering

| Parameter | Description | Technique(s) |

| Bilayer Thickness (d_L) | The overall thickness of the lipid bilayer. nih.gov | X-ray Diffraction, Neutron Scattering |

| Area per Lipid (A_L) | The average surface area occupied by a single lipid molecule at the bilayer interface. nih.govnih.gov | X-ray Diffraction, Neutron Scattering |

| Lamellar Repeat Spacing (d) | The distance between repeating bilayer units in a multilamellar system. | X-ray Diffraction |

| Electron/Scattering Length Density Profile | The distribution of scattering matter perpendicular to the bilayer plane. | X-ray Diffraction, Neutron Scattering |

Fluorescence Spectroscopy for Membrane Permeability and Dye Interactions

Fluorescence spectroscopy is a highly sensitive technique used to investigate various aspects of membrane dynamics, including fluidity, polarity, and permeability. By incorporating fluorescent probes into the lipid bilayer, specific properties of the membrane environment can be monitored.

To assess membrane permeability, a common assay involves encapsulating a fluorescent dye within liposomes. The leakage of the dye from the liposomes into the external medium, which can be induced by various factors, results in a change in fluorescence intensity (often dequenching). The rate of this change is a measure of the membrane's permeability. The incorporation of this compound could potentially alter the packing of the lipid bilayer, leading to changes in its permeability to water-soluble molecules.

Fluorescence anisotropy measurements using probes such as 1,6-diphenyl-1,3,5-hexatriene (DPH) and its charged derivative, 1-[4-(trimethylamino)phenyl]-6-phenylhexa-1,3,5-triene (TMA-DPH), can provide information about the fluidity and order of the membrane. rsc.org DPH partitions into the hydrophobic core of the bilayer, while TMA-DPH is anchored at the lipid-water interface. The rotational motion of these probes, measured as fluorescence anisotropy, is sensitive to the local microviscosity of their environment. Changes in anisotropy upon the inclusion of this compound would indicate an alteration in membrane fluidity. For example, a decrease in membrane mobility (higher anisotropy) in the liquid-crystalline state might be observed. rsc.org

The interaction of fluorescent dyes with the membrane can also be studied directly. The spectral properties (emission wavelength, quantum yield) of certain environmentally sensitive dyes can change upon binding to or partitioning into the lipid bilayer, providing information about the polarity and hydration of the membrane interface.

Table 4: Common Fluorescent Probes for Membrane Studies

| Probe | Location in Membrane | Information Obtained |

| 1,6-diphenyl-1,3,5-hexatriene (DPH) | Hydrophobic core | Membrane fluidity/order |

| 1-[4-(trimethylamino)phenyl]-6-phenylhexa-1,3,5-triene (TMA-DPH) | Lipid-water interface | Interfacial fluidity/order |

| Carboxyfluorescein | Encapsulated in aqueous core | Membrane permeability/leakage |

| Laurdan | Acyl chain region | Membrane polarity and hydration |

Computational and Theoretical Investigations of Hexadec 15 En 1 Yl Dihydrogen Phosphate

Molecular Dynamics (MD) Simulations of Hexadec-15-en-1-yl Dihydrogen Phosphate (B84403) in Model Bilayers

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the behavior of lipid molecules in biological membranes. Although direct MD studies on Hexadec-15-en-1-yl dihydrogen phosphate are not available in published literature, its behavior can be inferred from simulations of structurally similar lipids, such as long-chain unsaturated phospholipids (B1166683). These simulations provide detailed insights into how the unique structural features of this molecule—a 16-carbon chain with a terminal double bond and a dihydrogen phosphate headgroup—would likely influence membrane architecture and dynamics.

Simulation of Membrane Organization and Dynamics

When incorporated into a model lipid bilayer, such as one composed of dipalmitoylphosphatidylcholine (DPPC), this compound is expected to significantly influence the membrane's structural and dynamic properties. The 16-carbon chain length is comparable to that of the DPPC acyl chains, but the presence of a terminal double bond introduces a "kink" in the hydrocarbon tail. This disruption in the acyl chain packing would likely lead to an increase in the average area per lipid and a corresponding decrease in bilayer thickness. arxiv.orgnih.gov

| Parameter | Pure DPPC Bilayer (Reference) | DPPC Bilayer with 20% HDPP (Predicted) | Rationale for Predicted Change |

|---|---|---|---|

| Area per Lipid (Ų) | ~63 | ~68-72 | The unsaturated tail of HDPP introduces packing defects, increasing lateral spacing. arxiv.org |

| Bilayer Thickness (nm) | ~4.5 | ~4.1-4.3 | Increased area per lipid and tail disorder lead to a thinner membrane. nih.gov |

| Lateral Diffusion Coefficient (10⁻⁸ cm²/s) | ~5 | ~8-10 | Enhanced fluidity due to disrupted acyl chain packing. arxiv.org |

| Acyl Chain Order Parameter (Scd) for C10 | ~0.75 | ~0.65 | The presence of the unsaturated lipid increases the overall disorder of neighboring chains. nih.gov |

Analysis of Headgroup Hydration and Orientation

The dihydrogen phosphate headgroup of this compound is highly polar and capable of forming extensive hydrogen bonds with surrounding water molecules. nih.gov Atomistic MD simulations would be ideal for analyzing the specific details of this hydration shell. nih.gov It is predicted that the phosphate moiety would be heavily hydrated, with water molecules forming a structured network around the negatively charged oxygen atoms and the hydroxyl groups. nih.gov

Investigation of Protein-Lipid Interactions at the Molecular Level

The chemical properties of this compound suggest that it could engage in specific interactions with integral and peripheral membrane proteins. MD simulations are a key tool for identifying and characterizing these interactions at the molecular level. acs.orgnih.govnih.gov The negatively charged dihydrogen phosphate headgroup would be expected to form strong electrostatic interactions and hydrogen bonds with positively charged amino acid residues, such as lysine (B10760008) and arginine, located at the protein-lipid interface. acs.org

These specific interactions can be crucial for the proper localization, conformation, and function of membrane proteins. nih.gov Simulations could reveal the formation of transient or long-lived "binding sites" for this compound on a protein surface. The residence time of the lipid in these sites, calculated from long-timescale simulations, can provide an estimate of the binding affinity. acs.org Furthermore, the unsaturated acyl chain could also play a role in modulating protein function by altering the physical properties of the surrounding lipid environment, such as local curvature and thickness, which can allosterically regulate protein activity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties and reactivity of molecules. For this compound, these methods can be used to analyze the electronic structure of the phosphate group and to predict its reactivity, including its susceptibility to hydrolysis.

Electronic Structure Analysis of the Phosphate Moiety

The phosphate moiety is the reactive center of the molecule. An electronic structure analysis using DFT would reveal the distribution of electron density, molecular orbitals, and partial atomic charges. northwestern.edu The phosphorus atom is bonded to four oxygen atoms in a tetrahedral geometry. The P-O single bonds to the hydroxyl groups will have different electronic characteristics than the P-O ester bond connected to the hexadecenyl chain.

Calculations would show that the oxygen atoms are significantly more electronegative than the phosphorus atom, resulting in a substantial positive partial charge on the phosphorus and negative partial charges on the oxygens. mdpi.com This charge distribution makes the phosphorus atom an electrophilic center, susceptible to nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would likely be localized on the phosphate group. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity of the molecule. mdpi.com

| Property | Predicted Value/Description | Method of Calculation |

|---|---|---|

| Partial Charge on Phosphorus | Highly positive | Natural Bond Orbital (NBO) analysis |

| Partial Charge on Oxygen Atoms | Negative | NBO analysis |

| HOMO-LUMO Energy Gap | Relatively large, indicating stability | DFT (e.g., B3LYP functional) |

| Bond Order (P-O ester) | Less than P=O double bond, indicating a single bond character | NBO analysis |

| Dipole Moment | Significant, localized on the phosphate headgroup | DFT |

Prediction of Reactivity and Hydrolysis Mechanisms

The hydrolysis of the P-O ester bond is a fundamentally important reaction for phosphate-containing molecules. Quantum chemical calculations can be used to model the reaction pathways for the hydrolysis of this compound. The reaction typically proceeds via nucleophilic attack on the electrophilic phosphorus atom by a water molecule or a hydroxide (B78521) ion. dtic.mil

Theoretical calculations can distinguish between different possible mechanisms:

Associative (AN+DN): This is a two-step mechanism involving the formation of a pentacoordinate intermediate. diva-portal.org

Dissociative (DN+AN): This is a two-step mechanism where the leaving group departs first, forming a metaphosphate intermediate. diva-portal.org

Concerted (ANDN): This is a single-step mechanism where bond formation and bond breaking occur simultaneously in the transition state. researchgate.net